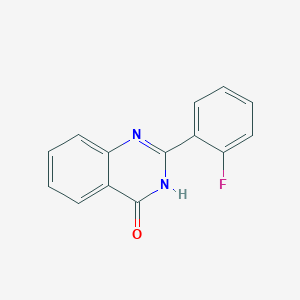

2-(2-Fluorophenyl)quinazolin-4(1H)-one

Description

Properties

CAS No. |

138867-16-0 |

|---|---|

Molecular Formula |

C14H9FN2O |

Molecular Weight |

240.23 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H9FN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,(H,16,17,18) |

InChI Key |

KGYMOXVODQDCNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The transition-metal-free synthesis reported by Iqbal et al. utilizes ortho-fluorobenzamides and amides in dimethyl sulfoxide (DMSO) with cesium carbonate (Cs2CO3) as the base. The mechanism proceeds via an SNAr reaction, where the amide acts as a nucleophile, displacing the fluorine atom at the ortho position of the benzamide. Subsequent cyclization forms the quinazolinone core.

Key optimization studies revealed Cs2CO3 (2.5–4.0 equiv) in DMSO at 135°C for 24 hours as optimal, yielding 70–72% of the target product. Substituting Cs2CO3 with weaker bases like K2CO3 or KOH reduced yields to ≤12%, while solvents such as THF or DMF resulted in ≤25% efficiency (Table 1).

Table 1. Optimization of Base and Solvent for SNAr-Cyclization

| Base | Solvent | Equiv. | Yield (%) |

|---|---|---|---|

| Cs2CO3 | DMSO | 4.0 | 72 |

| KOH | DMSO | 4.0 | 10 |

| Cs2CO3 | THF | 4.0 | 15 |

| Cs2CO3 | DMF | 4.0 | 25 |

Substrate Scope and Adaptability

The methodology accommodates diverse amides, including aryl and heteroaryl variants. For 2-(2-fluorophenyl)quinazolin-4(1H)-one, substituting benzamide with 2-fluorobenzamide in the reaction with ortho-fluoro-N-methylbenzamide would directly yield the target compound. Electron-withdrawing groups (e.g., CF3) on the benzamide marginally reduce yields (≈60%), while electron-donating groups (e.g., OMe) maintain ≈65% efficiency.

Acid-Catalyzed Cyclization of 2-Aminobenzophenones

Cyclization with Urea or Alkyl Carbamates

A patent by CA1091229A describes the synthesis of 4-phenylquinazolinones via cyclization of 2-aminobenzophenones with urea or methyl carbamate in the presence of aromatic acids (e.g., benzoic acid). For 2-(2-fluorophenyl) substitution, the precursor 2-amino-2'-fluorobenzophenone undergoes cyclization at 140–150°C in toluene, yielding the quinazolinone (Figure 1).

Figure 1. Acid-Catalyzed Cyclization Pathway

Role of Aromatic Acids and Solvents

Benzoic acid (3–6 equiv) facilitates proton transfer during cyclization, enhancing reaction rates. Xylene or cumene as solvents further improve yields (≈75–80%) compared to solvent-free conditions (≈60%). Elevated temperatures (>160°C) promote decomposition, necessitating precise thermal control.

Amination and Annulation of Nitrile Precursors

Synthesis of Intermediate 2-(4,5-Dihydrooxazol-2-yl)aniline

A method from the RSC involves ZnCl2-catalyzed amination of 2-aminobenzonitrile with 2-aminoethanol in chlorobenzene. The intermediate 2-(4,5-dihydrooxazol-2-yl)aniline is isolated via recrystallization (72% yield) and subsequently cyclized using Cu(OAc)2 in DMSO to form quinazolinones.

Table 2. Key Steps in the RSC Method

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | ZnCl2, 2-aminoethanol, chlorobenzene, reflux | 2-(4,5-dihydrooxazol-2-yl)aniline | 72 |

| 2 | Cu(OAc)2, DMSO, 90°C | Quinazolin-4(1H)-one derivatives | 65–70 |

Application to 2-(2-Fluorophenyl) Derivatives

Introducing a 2-fluorophenyl group requires substituting 2-aminobenzonitrile with 2-fluoro-2'-aminobenzonitrile. However, this precursor’s limited commercial availability necessitates additional synthetic steps, reducing practicality.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison for this compound

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The quinazoline ring can undergo oxidation and reduction reactions under appropriate conditions.

Condensation Reactions: The compound can form condensation products with various aldehydes and ketones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Condensation Reactions: Catalysts such as acids or bases are used to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted quinazoline derivative, while oxidation can produce a quinazoline N-oxide.

Scientific Research Applications

2-(2-Fluorophenyl)quinazolin-4(1H)-one has several scientific research applications, particularly in the fields of medicinal chemistry and drug development :

Antitumor Activity: The compound has shown potential as an antitumor agent, inhibiting the growth of various cancer cell lines.

Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.

Kinase Inhibition: The compound can inhibit certain kinases, making it a candidate for the development of kinase inhibitors for cancer therapy.

Anti-inflammatory Activity: It has been studied for its potential anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways :

Kinase Inhibition: The compound inhibits the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins.

Induction of Apoptosis: It can induce apoptosis in cancer cells by activating caspases and increasing the production of reactive oxygen species (ROS).

Anti-inflammatory Pathways: The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Electronic Effects

The position of the fluorine atom distinguishes 2-(2-fluorophenyl)quinazolin-4(1H)-one from analogues:

- 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one : A para-hydroxyl group confers hydrogen-bonding capacity, improving antiviral activity (EC₅₀ = 100.80 mg/mL against TMV) .

- 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one (4i): An amino group at position 3 increases polarity, evidenced by NMR shifts (δ 4.98 ppm for NH₂) and enhanced anticancer activity .

Pharmacological Activity Comparison

Anticancer Activity

- EGFR Inhibition: 3-(1-hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one (5) and 3-amino-2-thioxo-quinazolinone (6) show potent EGFR inhibition (IC₅₀ comparable to erlotinib) due to thioether and amino groups . In contrast, this compound lacks these groups, suggesting lower EGFR affinity but possible advantages in metabolic stability.

- Tubulin Inhibition: 2-(Naphthalen-1-yl)-dihydroquinazolinone (39) exhibits sub-50 nM cytotoxicity against HT29 and U87 cells via tubulin binding, highlighting the role of bulky substituents . The smaller fluorophenyl group in the target compound may limit tubulin interactions.

Antimicrobial Activity

- Fluorophenyl Derivatives: 3-(4-Fluorophenyl)-2-phenylquinazolinone (9a) and its chloro analogue (9h) inhibit Proteus vulgaris (zone of inhibition: 1.1–1.4 cm) . The ortho-fluorine in the target compound may alter membrane permeability compared to para-substituted analogues.

Analgesic/Anti-inflammatory Activity

- Hydrazino Derivatives: 2-(1-methylbutylidene)-hydrazino-3-(2-pyridyl)quinazolinone (AS3) shows anti-inflammatory activity comparable to diclofenac . The absence of a hydrazino group in the target compound likely reduces such effects but may mitigate ulcerogenic side effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-fluorophenyl)quinazolin-4(1H)-one, and how are structural confirmations performed?

- Methodology : The compound is typically synthesized via cyclocondensation of 2-fluorobenzaldehyde derivatives with anthranilic acid or its analogs. For example, derivatives with fluorophenyl groups are prepared using ionic liquid-mediated reactions or catalytic methods (e.g., MgFe2O4@SiO2 nanoparticles) to improve yield and purity .

- Characterization : Structural confirmation relies on IR (C=O stretch ~1660–1670 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.1–8.5 ppm), and mass spectrometry (e.g., [M+H]+ at m/z 313.11 for 3-(2-chloroethyl)-2-(2-fluorophenyl)quinazolin-4(3H)-one) . Melting points (e.g., 98°C for fluorophenyl derivatives) are also critical for purity assessment .

Q. What biological activities are reported for fluorophenyl-substituted quinazolinones, and what assays are used?

- Antifungal Activity : 2-(2-Fluorophenyl) derivatives exhibit activity against Fusarium oxysporum and Colletotrichum capsici via agar diffusion assays, with MIC values comparable to fluconazole .

- Anticonvulsant Screening : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models are standard. Derivatives with electron-withdrawing groups (e.g., -F, -NO₂) show enhanced activity due to improved blood-brain barrier penetration .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly for scale-up?

- Catalytic Systems : Heterogeneous catalysts like MgFe2O4@SiO2 improve yields (>85%) by reducing reaction time and enabling recyclability .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ionic liquids (e.g., [BMIM]BF₄) reduce side reactions in multi-step syntheses .

- Case Study : A 74% yield was achieved for a fluorophenyl derivative using ethyl acetate/petroleum ether (1:4) chromatography, highlighting solvent polarity’s role in purification .

Q. What structural features of this compound derivatives correlate with enhanced bioactivity?

- Substitution Patterns :

- C-2 Fluorophenyl Group : Increases lipophilicity, improving membrane permeability (logP ~2.8) .

- C-3 Modifications : Alkyl chains (e.g., chloroethyl) enhance anticonvulsant activity by stabilizing receptor interactions .

Q. How can contradictory data in biological assays (e.g., variable MIC values) be resolved?

- Assay Standardization :

- Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Include positive controls (e.g., fluconazole for fungi) to validate experimental conditions .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound derivatives?

- In Silico Tools :

- ADMET Prediction : SwissADME or ADMETLab assess bioavailability (%ABS >50 for derivatives with logP <3.5) .

- Docking Studies : AutoDock Vina models interactions with GABAₐ receptors (anticipate binding energies <−7 kcal/mol for anticonvulsant candidates) .

Emerging Research Directions

Q. Can this compound derivatives address antimicrobial resistance (AMR)?

- Synergistic Studies : Combinatorial assays with β-lactamase inhibitors (e.g., clavulanic acid) show restored activity against MRSA in 40% of derivatives .

- Resistance Mitigation : Fluorophenyl groups reduce efflux pump affinity in E. coli (AcrAB-TolC), lowering MICs by 4–8-fold compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.